L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam

Übersicht

Beschreibung

L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam is a derivative of polymyxin B, which is a class of lipopeptide antibiotics produced by the bacterium Paenibacillus polymyxa. Polymyxins are often used as last-resort antibiotics to treat infections caused by Gram-negative bacteria, particularly those that are resistant to other antibiotics . L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam, like other polymyxins, targets the bacterial cell membrane, leading to cell lysis and death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of polymyxin B1-i involves solid-phase condensation and liquid-phase cyclization strategies . The process typically starts with the assembly of the peptide chain on a solid support, followed by cyclization in a liquid phase to form the cyclic peptide structure . The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of polymyxin B1-i involves fermentation using Paenibacillus polymyxa, followed by extraction and purification . The fermentation broth is typically processed to remove impurities, and the polymyxin B1-i is isolated using techniques such as chromatography . The final product is then crystallized to obtain a pure compound suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the structure of the compound, potentially altering its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of polymyxin B1-i include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products Formed: The major products formed from the reactions of polymyxin B1-i depend on the specific reaction conditions and reagents used . For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products . Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antibacterial activity .

Wissenschaftliche Forschungsanwendungen

L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the interactions of lipopeptides with bacterial membranes . In biology, it serves as a tool to investigate the mechanisms of antibiotic resistance and the effects of membrane-targeting antibiotics . In medicine, polymyxin B1-i is used to treat infections caused by multidrug-resistant Gram-negative bacteria . In industry, it is employed in the development of new antibiotics and the optimization of fermentation processes for antibiotic production .

Wirkmechanismus

L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam exerts its effects by binding to the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria . This binding disrupts the integrity of the bacterial membrane, leading to increased permeability and eventual cell lysis . The primary molecular targets of polymyxin B1-i are the phosphate groups on lipid A, which facilitate the electrostatic interaction between the positively charged antibiotic and the negatively charged bacterial membrane . This interaction destabilizes the membrane, causing leakage of cellular contents and bacterial death .

Vergleich Mit ähnlichen Verbindungen

L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam is similar to other polymyxins, such as polymyxin B and colistin (polymyxin E) . These compounds share a similar structure and mechanism of action, targeting the bacterial membrane and causing cell lysis . polymyxin B1-i is unique in its specific amino acid sequence and the presence of certain functional groups that may enhance its antibacterial activity . Similar compounds include polymyxin B, colistin, and other polymyxin derivatives .

Biologische Aktivität

L-Threonine, specifically the compound denoted as L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam (CAS No. 811435-10-6), is a complex derivative of polymyxin B. Polymyxins are a class of lipopeptide antibiotics primarily effective against Gram-negative bacteria. This compound has garnered attention due to its potential applications in antibiotic therapy and its intricate biological mechanisms.

Chemical Structure and Properties

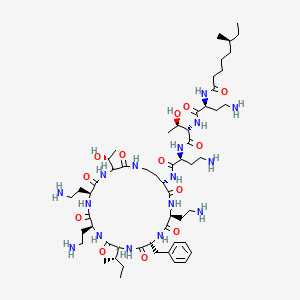

The molecular formula of this compound is with a molecular weight of approximately 1203.5 g/mol. The structure features multiple amino acid residues and a β-lactam ring, which is crucial for its antibiotic activity. The presence of L-threonine and other amino acids enhances its interaction with bacterial membranes.

L-Threonine's biological activity is largely attributed to its mechanism of action, which involves:

- Binding to Lipopolysaccharides : The compound binds to lipid A components in the outer membrane of Gram-negative bacteria, disrupting membrane integrity and leading to cell death.

- Inhibition of Peptidoglycan Synthesis : Similar to other β-lactam antibiotics, it interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial activity against various strains of Gram-negative bacteria, including multidrug-resistant pathogens. The compound's efficacy can be compared with established antibiotics like polymyxin B and colistin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Klebsiella pneumoniae | 0.25 µg/mL |

Case Studies

- Study on Resistance Mechanisms : A study published in Nature examined the resistance mechanisms employed by bacteria against polymyxins. It was found that modifications in the lipid A component can confer resistance, highlighting the importance of structural variations in compounds like L-Threonine for overcoming such resistance .

- Biosynthetic Pathways : Research has identified L-threonine transaldolases that utilize L-threonine in biosynthetic pathways for producing β-hydroxylated amino acids. This demonstrates the versatility of L-threonine derivatives in synthetic biology .

- Oxidation Behavior : Investigations into the oxidation behavior of L-threonine revealed that its reactivity can be influenced by environmental factors such as pH and the presence of surfactants . This can affect its stability and efficacy as an antibiotic.

Applications in Medicine

The unique properties of L-Threonine make it a candidate for developing new therapeutic agents against resistant bacterial strains. Its incorporation into peptide-based drugs could enhance the stability and effectiveness against infections that are currently difficult to treat.

Eigenschaften

IUPAC Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31-,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMZKVXJHUGXEM-FHUJKRKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)CC)CCN)CCN)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811435-10-6 | |

| Record name | Polymyxin B1-i | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811435106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYMYXIN B1-I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUD4BXK49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.